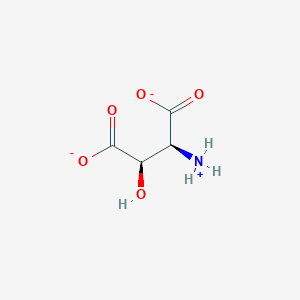

(3R)-3-hydroxy-L-aspartate

Description

Historical Context and Significance in Biochemical Research

The study of 3-hydroxyaspartic acid and its isomers has a rich history in biochemistry. As a non-proteinogenic amino acid, it is not incorporated into proteins during standard ribosomal translation but plays other important roles. Research has shown that derivatives of 3-hydroxyaspartic acid are found in nature. For instance, the D-threo isomer is a component of the siderophore ornibactin, a compound used by certain bacteria for iron scavenging. wikipedia.org Additionally, the 3-hydroxyaspartic acid (Hya) residue has been identified in certain proteins containing Epidermal Growth Factor (EGF)-like domains, such as vitamin K-dependent coagulation plasma proteins like protein C. wikipedia.org

In the realm of neuroscience, various isomers of 3-hydroxyaspartate have been utilized as research tools. Notably, L-(-)-threo-3-Hydroxyaspartic acid is recognized as a potent inhibitor of excitatory amino acid transporters (EAATs), which are crucial for clearing glutamate (B1630785) from the synaptic cleft. bio-techne.com This has made the isomers valuable for studying glutamate transport and neurotoxicity. bio-techne.com

The significance of (3R)-3-hydroxy-L-aspartate extends to its role as a building block in the biosynthesis of nonribosomal peptides (NRPs). vulcanchem.com These complex natural products are synthesized by large enzyme complexes called nonribosomal peptide synthetases (NRPSs). The specific stereochemistry of this compound is recognized with high fidelity by these enzymatic pathways, highlighting its importance in the generation of bioactive microbial metabolites. vulcanchem.com The challenge of selectively synthesizing specific stereoisomers of 3-hydroxyaspartic acid has driven the development of advanced stereocontrolled chemical and enzymatic synthesis methods over the years. vulcanchem.comasm.orgcdnsciencepub.com

Overview of Stereochemical Complexity and Isomers of 3-Hydroxyaspartate

The chemical structure of 3-hydroxyaspartic acid is characterized by the presence of two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). wikipedia.orgasm.org This structural feature gives rise to four distinct stereoisomers. wikipedia.orgscholarsportal.info These isomers exist as two pairs of enantiomers (mirror images).

The isomers are commonly distinguished using two nomenclature systems: the D/L system combined with the erythro/threo relative configuration, and the Cahn-Ingold-Prelog (CIP) R/S system. asm.org The subject of this article, this compound, corresponds to the L-erythro configuration, which is systematically named (2S,3R)-2-amino-3-hydroxybutanedioic acid. nih.govnih.gov The erythro and threo descriptors relate the relative stereochemistry of the two chiral centers.

The four stereoisomers of 3-hydroxyaspartate are:

L-erythro-3-hydroxyaspartic acid: (2S,3R)-2-amino-3-hydroxybutanedioic acid

D-erythro-3-hydroxyaspartic acid: (2R,3S)-2-amino-3-hydroxybutanedioic acid

L-threo-3-hydroxyaspartic acid: (2S,3S)-2-amino-3-hydroxybutanedioic acid

D-threo-3-hydroxyaspartic acid: (2R,3R)-2-amino-3-hydroxybutanedioic acid

The distinct biological effects and properties of each stereoisomer underscore the importance of stereochemical purity in research and synthesis. asm.orgscholarsportal.info For example, methods like capillary electrophoresis have been developed to achieve the baseline separation and sensitive detection of all four stereoisomers. scholarsportal.infonih.gov

Table 1: Stereoisomers of 3-Hydroxyaspartic Acid

| Common Name | Systematic Name (IUPAC) | Stereochemical Configuration |

| L-erythro-3-hydroxyaspartic acid | (2S,3R)-2-amino-3-hydroxybutanedioic acid | (2S, 3R) |

| D-erythro-3-hydroxyaspartic acid | (2R,3S)-2-amino-3-hydroxybutanedioic acid | (2R, 3S) |

| L-threo-3-hydroxyaspartic acid | (2S,3S)-2-amino-3-hydroxybutanedioic acid | (2S, 3S) |

| D-threo-3-hydroxyaspartic acid | (2R,3R)-2-amino-3-hydroxybutanedioic acid | (2R, 3R) |

Structure

3D Structure

Properties

Molecular Formula |

C4H6NO5- |

|---|---|

Molecular Weight |

148.09 g/mol |

IUPAC Name |

(2S,3R)-2-azaniumyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1 |

InChI Key |

YYLQUHNPNCGKJQ-NHYDCYSISA-M |

Isomeric SMILES |

[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Origin of Product |

United States |

Biosynthetic Pathways and Synthetic Strategies for 3r 3 Hydroxy L Aspartate

Chemical Synthesis Methodologies for Stereocontrolled Production

The precise arrangement of atoms in (3R)-3-hydroxy-L-aspartate, with two chiral centers at the C2 (L-configuration) and C3 (R-configuration) positions, necessitates stereocontrolled synthetic methods to ensure the desired biological activity and chemical reactivity. vulcanchem.com Chemical synthesis provides robust pathways to achieve this stereochemical precision.

Stereocontrolled Hydroxylation Processes

A key strategy in the synthesis of this compound involves the stereocontrolled hydroxylation of protected L-aspartic acid derivatives. vulcanchem.com This process typically requires the conversion of these derivatives into their corresponding enolates, which then undergo controlled hydroxylation reactions. cdnsciencepub.comcdnsciencepub.com The stereochemical outcome of this hydroxylation can be influenced by the choice of reagents and reaction conditions, allowing for the selective formation of either the erythro or threo isomer. vulcanchem.com

One notable method involves the hydroxylation of dianions derived from appropriate amino acids or their functional equivalents. cdnsciencepub.com The stereochemical course of this hydroxylation can be directed by leveraging the inherent chirality and the nature of the N-substituted group on the starting amino acid. cdnsciencepub.com For instance, the choice of the oxidizing agent can determine whether the reaction proceeds via a pathway influenced by steric bulk or by chelation with the N-substituted group, leading to different stereoisomers. cdnsciencepub.com

A concise and asymmetric synthetic route has been developed that utilizes the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate (B1238496) as a key step. nih.gov This method also employs the phenyl group as a masked carboxylic acid synthon to construct the complete carbon skeleton of the target molecule. nih.gov

Chiral Precursor Utilization (e.g., L-Tartaric Acid Derivatives)

The use of readily available chiral molecules as starting materials, known as chiral pool synthesis, is a powerful strategy for producing enantiomerically pure compounds. L-tartaric acid, an inexpensive and naturally occurring chiral compound, serves as an excellent precursor for the synthesis of this compound. vulcanchem.comcdnsciencepub.comnih.gov This approach allows for the unambiguous setting of two stereocenters in the target molecule. nih.gov

Several synthetic routes have been developed that leverage L-tartaric acid to control the stereochemistry of the final product. vulcanchem.comcdnsciencepub.com For example, a divergent synthetic strategy starting from a common trans-oxazolidine dicarboxylate intermediate, derived from D-tartaric acid, has been successfully employed to produce various L-threo-β-hydroxyaspartate derivatives with high stereoselectivity. nih.govnih.gov This intermediate, with its orthogonal protective groups, allows for chemoselective modifications at the α-amino group, β-hydroxy group, or α-carboxylic acid. nih.gov

Dianion-Based Approaches from L-Aspartic and L-Glutamic Acids

A significant advancement in the synthesis of this compound involves the generation and subsequent hydroxylation of dianions from L-aspartic and L-glutamic acids. vulcanchem.comcdnsciencepub.com This method capitalizes on the inherent chirality of the starting amino acids to induce stereocontrol in the hydroxylation step. cdnsciencepub.com The strategy is based on the principle of internal asymmetric induction, where the existing chiral center and the functional groups of the substrate guide the stereochemical outcome of the reaction. cdnsciencepub.com

In this approach, derivatives of L-aspartic or L-glutamic acid are treated with a strong base to form a dianion. cdnsciencepub.com This dianion is then reacted with an electrophilic oxygen source to introduce the hydroxyl group. The stereoselectivity of the hydroxylation can be modulated by the choice of the N-protecting group on the amino acid and the specific hydroxylation reagent used. cdnsciencepub.com For instance, hydroxylation with MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) has been shown to favor the formation of the syn product through initial coordination with the carbamate (B1207046) anion followed by intramolecular oxygen delivery. cdnsciencepub.com

Enzymatic and Biocatalytic Production of this compound and its Stereoisomers

Enzymatic and biocatalytic methods offer highly efficient and environmentally sustainable alternatives to traditional chemical synthesis for producing this compound and its stereoisomers. smolecule.com These methods often provide complete stereoselectivity under mild reaction conditions. smolecule.comasm.org

Microbial Hydroxylase and Hydrolase Systems (e.g., Asparagine Hydroxylase, Asparaginase)

A prominent enzymatic strategy for the production of L-threo-3-hydroxyaspartic acid (L-THA) involves a two-step biocatalytic process utilizing asparagine hydroxylase and asparaginase (B612624). smolecule.comasm.org This process starts with the hydroxylation of L-asparagine, catalyzed by asparagine hydroxylase (AsnO) from Streptomyces coelicolor A3(2), to form 3-hydroxyasparagine (B232136). smolecule.comasm.org Subsequently, the amide group of 3-hydroxyasparagine is hydrolyzed by asparaginase to yield L-THA. smolecule.comasm.org

While wild-type asparagine hydroxylases like AsnO and its homolog SCO2693 are highly stable and efficient, direct hydroxylation of L-aspartic acid using mutant enzymes such as AsnO-D241N has been explored but resulted in low yields. asm.orgnih.gov Consequently, the two-step process starting from L-asparagine has proven to be more effective. asm.org Optimization of this system, including the use of asparaginase I-deficient Escherichia coli strains expressing the asnO gene under a strong T7 promoter, has significantly increased the yield of L-THA to as high as 96%. asm.orgnih.gov

| Enzyme System | Starting Substrate | Product | Yield | Reference |

| AsnO + Asparaginase | L-asparagine | L-threo-3-hydroxyaspartic acid | 96% | smolecule.comnih.gov |

| SCO2693 + Asparaginase | L-asparagine | L-threo-3-hydroxyaspartic acid | 92% | smolecule.com |

| AsnO-D241N | L-aspartic acid | L-threo-3-hydroxyaspartic acid | Low | asm.org |

Enzymatic Resolution Utilizing 3-Hydroxyaspartate Dehydratases

Enzymatic resolution is a powerful technique for separating stereoisomers from a racemic mixture. In the context of 3-hydroxyaspartate, dehydratase enzymes have been effectively used for this purpose. These enzymes selectively act on one stereoisomer, allowing for the isolation of the other in optically pure form. nih.govtandfonline.com

For instance, a novel enzyme, d-threo-3-hydroxyaspartate dehydratase (d-THA DH) from Delftia sp. HT23, catalyzes the dehydration of d-threo-3-hydroxyaspartate to oxaloacetate and ammonia. researchgate.net This enzyme also shows activity towards l-threo-3-hydroxyaspartate and l-erythro-3-hydroxyaspartate (B10850223). researchgate.net Another enzyme, isolated from Pseudomonas sp. N99, exhibits ammonia-lyase activity toward l-threo-3-hydroxyaspartate and d-erythro-3-hydroxyaspartate, but not the other isomers. nih.govtandfonline.com By using a recombinant version of this enzyme expressed in E. coli, it is possible to produce optically pure l-erythro-3-hydroxyaspartate and d-threo-3-hydroxyaspartate from their respective racemic mixtures. nih.govtandfonline.com

Similarly, L-threo-3-hydroxyaspartate dehydratase from Pseudomonas sp. T62 specifically acts on L-threo-3-hydroxyaspartate, with a Km of 0.74 mM and a Vmax of 37.5 μmol min−1 (mg protein)−1, and not on the D-threo or D,L-erythro isomers. researchgate.net This specificity makes it a valuable tool for the enzymatic resolution of 3-hydroxyaspartate stereoisomers. researchgate.net

Whole-Cell Bioconversion Systems for Optically Pure Isomers

Whole-cell bioconversion has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing optically pure isomers of 3-hydroxyaspartic acid. mdpi.comsmolecule.com This approach leverages the inherent stereoselectivity of enzymes within engineered microorganisms, typically Escherichia coli, to catalyze specific reactions, leading to high yields of a single desired stereoisomer. mdpi.comasm.org These systems offer several advantages, including the protection of enzymes within the cellular environment, the potential for cofactor regeneration, and the simplification of process steps by combining multiple enzymatic reactions in a single vessel. nih.govuni-duesseldorf.de

Key strategies in whole-cell bioconversion for 3-hydroxyaspartate isomers involve either de novo synthesis from a simple precursor or the kinetic resolution of a racemic mixture.

One-Pot Synthesis via Engineered E. coli

A highly efficient method for producing L-threo-3-hydroxyaspartic acid (L-THA) utilizes a "one-pot" system with genetically modified E. coli. asm.orgnih.gov This process employs a two-step enzymatic pathway starting from L-asparagine. smolecule.com

Hydroxylation: The first step involves the regio- and stereospecific hydroxylation of L-asparagine at the C3 position. This reaction is catalyzed by the wild-type asparagine hydroxylase (AsnO) from the bacterium Streptomyces coelicolor, which is expressed recombinantly in the E. coli host. mdpi.comasm.org

Hydrolysis: The resulting intermediate, 3-hydroxyasparagine, is then hydrolyzed by an asparaginase, an enzyme endogenous to the E. coli host, to yield the final product, L-THA. asm.org

Initial attempts using this system showed low yields. nih.govbiocrick.com Research revealed that native asparaginases in E. coli could interfere with the process. A significant breakthrough was achieved by using an asparaginase I-deficient E. coli mutant strain. This modification dramatically increased the yield of L-THA from 0.076% to 8.2%. nih.govbiocrick.com

Further optimization involved enhancing the expression of the crucial AsnO hydroxylase. By switching from a lac promoter to a more powerful T7 expression system, the L-THA yield was boosted to 92%. nih.gov When this optimized whole-cell system was scaled up in a jar fermenter, it successfully converted L-asparagine to L-THA with a maximum yield of 96%, demonstrating the industrial viability of this approach. nih.gov

| Biocatalyst System | Key Enzymes | Substrate | Product | Molar Yield (%) | Reference |

| E. coli expressing asnO | AsnO | L-Asparagine | L-threo-3-hydroxyaspartic acid | 0.076% | nih.gov |

| Asparaginase I-deficient E. coli expressing asnO (lac promoter) | AsnO | L-Asparagine | L-threo-3-hydroxyaspartic acid | 8.2% | nih.gov |

| Asparaginase I-deficient E. coli expressing asnO (T7 promoter) | AsnO | L-Asparagine | L-threo-3-hydroxyaspartic acid | 92% | nih.gov |

| Jar fermentor with optimized E. coli strain | AsnO | L-Asparagine | L-threo-3-hydroxyaspartic acid | 96% | nih.gov |

Kinetic Resolution Using Whole-Cell Dehydratases

Another effective biocatalytic strategy is the kinetic resolution of a racemic mixture of 3-hydroxyaspartate stereoisomers. This method relies on enzymes that selectively degrade specific isomers, leaving the desired isomer untouched and optically pure.

Researchers have utilized a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, D-threo-3-hydroxyaspartate dehydratase (D-THA DH), isolated from the soil bacterium Delftia sp. HT23, for this purpose. nih.gov This enzyme specifically catalyzes the dehydration of D-threo-3-hydroxyaspartate (D-THA) and L-erythro-3-hydroxyaspartate (L-EHA). nih.gov When a racemic mixture, such as DL-threo-3-hydroxyaspartate (DL-THA), is treated with a biocatalyst expressing D-THA DH, the enzyme degrades the D-threo isomer, allowing for the recovery of highly pure L-threo-3-hydroxyaspartate (L-THA). nih.gov

Similarly, an enzyme from Pseudomonas sp. N99 has been identified that shows ammonia-lyase activity toward L-threo-3-hydroxyaspartate and D-erythro-3-hydroxyaspartate. nih.gov By expressing this enzyme in E. coli, it is possible to produce optically pure L-erythro-3-hydroxyaspartate from a racemic mixture. nih.gov This enzymatic resolution is among the simplest methods for obtaining this specific isomer. nih.gov

Using a purified D-THA DH from Delftia sp. HT23 as a biocatalyst, researchers achieved efficient resolution of racemic mixtures, obtaining the desired products as isolated crystals with excellent optical purity (>99% enantiomeric excess). nih.gov

| Biocatalyst | Substrate (Racemic Mixture) | Target Product | Achieved Yield | Enantiomeric Excess | Reference |

| Purified D-THA DH from Delftia sp. HT23 | DL-threo-3-hydroxyaspartate (DL-THA) | L-threo-3-hydroxyaspartate (L-THA) | 38.9% | >99% | nih.gov |

| Purified D-THA DH from Delftia sp. HT23 | DL-erythro-3-hydroxyaspartate (DL-EHA) | D-erythro-3-hydroxyaspartate (D-EHA) | 48.9% | >99% | nih.gov |

Enzymology and Metabolic Transformations Involving 3r 3 Hydroxy L Aspartate

3-Hydroxyaspartate Dehydratase Activities and Reaction Mechanisms

3-Hydroxyaspartate dehydratases are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that exhibit distinct stereospecificities toward the four isomers of 3-hydroxyaspartate.

D-threo-3-Hydroxyaspartate dehydratase (d-THA DH) (EC 4.3.1.27) is a novel enzyme isolated from the soil bacterium Delftia sp. HT23. researchgate.netkek.jp It belongs to the fold-type III family of PLP-dependent enzymes and is the first prokaryotic dehydratase identified in this group. researchgate.netresearchgate.net

d-THA DH from Delftia sp. HT23 displays a notable catalytic versatility, acting on multiple stereoisomers of 3-hydroxyaspartate as well as other amino acids. researchgate.netresearchgate.net The enzyme catalyzes the dehydration of D-threo-3-hydroxyaspartate (D-THA) and L-erythro-3-hydroxyaspartate (B10850223) (L-EHA). nih.gov It also demonstrates activity towards L-threo-3-hydroxyaspartate and D-serine. researchgate.netresearchgate.net Despite having significant amino acid sequence similarity to hypothetical alanine (B10760859) racemases, the purified enzyme does not exhibit any alanine racemase activity. researchgate.net D-erythro-3-hydroxyaspartate (D-EHA) has been identified as an inhibitor of the enzyme. nih.govrcsb.org

Table 1: Substrate Specificity of D-threo-3-Hydroxyaspartate Dehydratase (d-THA DH) from Delftia sp. HT23

| Substrate/Ligand | Activity | Reference |

| D-threo-3-hydroxyaspartate (D-THA) | Substrate | researchgate.netnih.gov |

| L-erythro-3-hydroxyaspartate (L-EHA) | Substrate | researchgate.netnih.gov |

| L-threo-3-hydroxyaspartate (L-THA) | Substrate | researchgate.netresearchgate.net |

| D-serine | Substrate | researchgate.netresearchgate.net |

| D-erythro-3-hydroxyaspartate (D-EHA) | Inhibitor | nih.govrcsb.org |

| Alanine | No activity | researchgate.net |

As with many enzymes that act on amino acids, the catalytic activity of d-THA DH is dependent on pyridoxal 5′-phosphate (PLP) as a coenzyme. plos.org The presence of PLP in the purified enzyme is indicated by a characteristic absorption peak at 412 nm. researchgate.netresearchgate.net Site-directed mutagenesis studies have shown that the lysine (B10760008) residue at position 43 is crucial for PLP binding and catalysis. researchgate.net

Furthermore, the enzyme's activity and stability are significantly influenced by the presence of divalent metal ions. The catalytic activity is completely lost in the absence of a required divalent cation. researchgate.net The enzyme is highly activated by manganese (Mn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺). researchgate.net Magnesium (Mg²⁺) is also effective and appears to play a direct role in the catalytic reaction by coordinating with the substrate. kek.jpnih.gov These metal ions are also essential for the thermal stability of the enzyme. researchgate.net

Table 2: Effect of Divalent Cations on d-THA DH Activity

| Metal Ion | Effect | Reference |

| Mn²⁺ | High activation | researchgate.net |

| Co²⁺ | High activation | researchgate.net |

| Ni²⁺ | High activation | researchgate.net |

| Mg²⁺ | Activation | researchgate.netqmul.ac.uk |

| None | Loss of activity | researchgate.net |

L-threo-3-hydroxyaspartate dehydratase (L-THA DH) (EC 4.3.1.16), purified from the soil bacterium Pseudomonas sp. T62, catalyzes the conversion of L-threo-3-hydroxyaspartate (L-THA) to oxaloacetate and ammonia. researchgate.netnih.govnih.gov Unlike d-THA DH, this enzyme is highly specific for its substrate. nih.govnih.gov

Detailed characterization of the recombinant enzyme revealed that it acts exclusively on L-THA and does not show activity toward other 3-hydroxyaspartate isomers like D-threo- or D,L-erythro-3-hydroxyaspartate. nih.govnih.gov The enzyme has a Michaelis constant (Kₘ) for L-THA of 0.54 mM and a maximum velocity (Vₘₐₓ) of 39.0 µmol min⁻¹ (mg protein)⁻¹. nih.gov Inhibition of its activity by hydroxylamine (B1172632) and EDTA strongly suggests that L-THA DH is also a PLP-dependent enzyme that requires a divalent cation for its function. researchgate.netnih.gov The enzyme belongs to the serine/threonine dehydratase family and shows no detectable serine or aspartate racemase activity. nih.govuniprot.org

While D-erythro-3-hydroxyaspartate (D-EHA) acts as an inhibitor for d-THA DH from Delftia sp. HT23, other enzymes display specific activity towards different erythro isomers. nih.govrcsb.org An enzyme classified as erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20) has been characterized from the bacterium Paracoccus denitrificans. qmul.ac.ukwikipedia.org This enzyme is a pyridoxal-phosphate protein that is highly specific for the L-isomer of erythro-3-hydroxyaspartate and requires a divalent cation like Mn²⁺, Mg²⁺, or Ca²⁺ for its activity. qmul.ac.uk

Additionally, research has identified a dehydratase from Pseudomonas sp. N99 that specifically acts on D-erythro-3-hydroxyaspartate. nih.gov This highlights the diversity of these dehydratases in nature, each with a fine-tuned specificity for a particular stereoisomer of 3-hydroxyaspartate.

The stereospecificity of 3-hydroxyaspartate dehydratases is determined by the precise architecture of their active sites. caldic.com Structural studies of d-THA DH from Delftia sp. HT23 have provided significant insights into the basis of its substrate recognition. kek.jp Crystal structures of the enzyme in complex with substrates and inhibitors reveal that substrate specificity is governed by the orientation of the substrate's β-hydroxyl group (Cβ-OH) within the active site. nih.govrcsb.org

The proposed catalytic mechanism for these PLP-dependent enzymes involves several steps: plos.orgpolimi.it

Formation of an external aldimine by the covalent binding of the substrate's amino group to the PLP cofactor.

Abstraction of the substrate's α-proton by an active site base (e.g., Lys43 in d-THA DH) to form a planar quinonoid intermediate. researchgate.netkek.jp

Elimination of the β-hydroxyl group as a water molecule.

In the case of d-THA DH, the bound divalent metal ion (e.g., Mg²⁺) plays a crucial role in this final step. For a compound to be a substrate (like D-THA or L-EHA), its Cβ-OH group must be positioned close to the active-site metal ion. nih.govresearchgate.net The metal ion acts as a Lewis acid, coordinating to the hydroxyl group and facilitating its departure as a leaving group. researchgate.net In contrast, when an inhibitor like D-EHA binds, its Cβ-OH group is oriented far from the metal ion, making catalysis impossible. nih.govrcsb.org This spatial arrangement in the active site is specifically compatible with substrates having a 3R configuration, such as D-threo-(2R,3R)-hydroxyaspartate and L-erythro-(2S,3R)-hydroxyaspartate, explaining the enzyme's unique stereospecificity. kek.jpnih.govresearchgate.net

Table 3: PDB IDs for d-THA DH Crystal Structures

| Enzyme State | Ligand(s) | PDB ID | Reference |

| Wild-type | None | 3WQF | kek.jp |

| Wild-type | Mg²⁺ | 3WQC | kek.jpnih.gov |

| Wild-type | Mg²⁺, D-EHA (inhibitor) | 3WQD | kek.jprcsb.org |

| H351A mutant | Mg²⁺ | 4PB3 | kek.jp |

| H351A mutant | Mg²⁺, 2-amino maleic acid | 4PB4 | kek.jp |

| H351A mutant | Mg²⁺, L-EHA (substrate) | 4PB5 | kek.jp |

D-threo-3-Hydroxyaspartate Dehydratase (d-THA DH)

3-Hydroxyaspartate Aldolase Activities and Glyoxylate (B1226380) Assimilation

A significant metabolic pathway involving a stereoisomer of 3-hydroxyaspartate is the β-hydroxyaspartate cycle (BHAC), a carbon-efficient route for the assimilation of two-carbon (C2) compounds like glyoxylate. uniprot.orgbiorxiv.orgnih.govresearchgate.net This cycle is particularly important in certain microorganisms, enabling them to convert two molecules of glyoxylate into one molecule of the four-carbon compound oxaloacetate without the loss of carbon as CO2. uniprot.orgbiorxiv.org The BHAC is considered one of the most efficient glyoxylate assimilation pathways, consuming only one reducing equivalent. uniprot.org

The cycle involves four key enzymatic reactions. biorxiv.orgresearchgate.net Recently fully characterized in the Alphaproteobacterium Paracoccus denitrificans, the BHAC has ecological significance in marine environments, where it is employed by marine Proteobacteria to assimilate dissolved organic carbon derived from phytoplankton. uniprot.orguni-marburg.de This highlights a trophic interaction between autotrophic phytoplankton and heterotrophic bacterioplankton. uniprot.org The oxaloacetate produced can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle or be used for anabolic processes. uniprot.org The efficiency of the BHAC has also made it a target for metabolic engineering in industrially relevant bacteria like Pseudomonas putida to improve growth on C2 feedstocks such as ethylene (B1197577) glycol. nih.govresearchgate.netresearchgate.net

Central to the β-Hydroxyaspartate Cycle is the enzyme β-hydroxyaspartate aldolase, with BhcC from Paracoccus denitrificans being a well-studied example. uniprot.orgbiorxiv.org This pyridoxal 5'-phosphate (PLP) dependent enzyme catalyzes the condensation of glyoxylate and glycine (B1666218) to form (2R,3S)-β-hydroxyaspartate ((3S)-3-hydroxy-D-aspartate). uniprot.org While the primary reaction in the context of the BHAC is this condensation, BhcC can also catalyze the reverse cleavage reaction in vitro. uniprot.org

The BHAC is a four-enzyme module comprising BhcA (aspartate-glyoxylate aminotransferase), BhcB (β-hydroxyaspartate dehydratase), BhcC (β-hydroxyaspartate aldolase), and BhcD (iminosuccinate reductase). uniprot.orgbiorxiv.org Together, these enzymes facilitate the conversion of glyoxylate and glycine into aspartate as part of a linear sequence termed the BHA shunt, which constitutes the core of the cyclic pathway. biorxiv.org The functionality of this enzymatic machinery has been successfully demonstrated in other bacterial hosts like Escherichia coli, showcasing its potential as a modular unit for synthetic biology applications. biorxiv.org

Interaction with Other Amino Acid Metabolic Enzymes

(3R)-3-hydroxy-L-aspartate, also known as L-erythro-3-hydroxyaspartate, and its stereoisomers act as inhibitors of several key enzymes involved in amino acid metabolism.

Aspartate aminotransferase (AST), a crucial pyridoxal phosphate-dependent enzyme in amino acid metabolism and gluconeogenesis, is a target for inhibition by various compounds. researchgate.net While specific inhibitory data for this compound on AST is not detailed in the provided context, related compounds and flavonoids have shown inhibitory effects. researchgate.net For instance, vinylglycine acts as an irreversible inhibitor of aspartate aminotransferase. drugbank.com The threo-isomer of 3-hydroxyaspartate has been noted to inhibit the high-affinity uptake of L-glutamate and L-aspartate in brain tissue, a process closely linked to aminotransferase activity for neurotransmitter recycling. nih.gov

This compound (L-erythro-3-hydroxyaspartate) is a potent competitive inhibitor of mammalian serine racemase (SR). acs.orgfrontiersin.org SR is a PLP-dependent enzyme responsible for synthesizing D-serine, a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors in the central nervous system. frontiersin.orgebi.ac.uknih.gov Inhibition of SR is a therapeutic strategy for conditions associated with NMDA receptor hyperactivation. ebi.ac.uknih.gov

L-erythro-3-hydroxyaspartate has been identified as one of the most effective inhibitors of SR reported to date, with a reported inhibition constant (KI) of 49 µM. acs.orgfrontiersin.org Its inhibitory action is competitive with the substrate L-serine. frontiersin.org Interestingly, a simple inversion of the configuration at the β-carbon to L-threo-3-hydroxyaspartate results in a compound that is an excellent substrate for the β-elimination activity also catalyzed by SR. acs.org This highlights the stereospecificity of the enzyme's active site. acs.org The inhibitory effect of L-erythro-3-hydroxyaspartate has been utilized in neuroscience research to probe the role of endogenous D-serine in processes like spinal locomotor activity. physiology.org

Table 1: Inhibition of Mammalian Serine Racemase by this compound and Related Compounds

| Inhibitor | Type of Inhibition | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| L-erythro-3-hydroxyaspartate | Competitive | 49 µM | acs.orgfrontiersin.org |

| Glycine | Competitive | 1.63 mM | acs.org |

| L-aspartate | Competitive | 1.9 mM | frontiersin.org |

Regulatory Aspects of 3-Hydroxyaspartate Metabolism

The metabolism of 3-hydroxyaspartate is subject to regulation at various levels. In microorganisms, the enzymes involved in its degradation can be specific for certain stereoisomers. For example, L-threo-3-hydroxyaspartate ammonia-lyase from Pseudomonas sp. and Saccharomyces cerevisiae specifically deaminates L-threo-3-hydroxyaspartate to oxaloacetate and ammonia, but does not act on the D,L-erythro isomer. uniprot.orguniprot.org This enzyme is thought to play a detoxification role. uniprot.orguniprot.org

In the context of glutamate (B1630785) and glutamine metabolism in mammalian cells, transport inhibitors like DL-threo-β-hydroxyaspartate (THA) can indirectly regulate intracellular metabolic fluxes. nih.gov By blocking the uptake of extracellular glutamate, THA can lead to a decrease in intracellular glutamate concentration, which in turn can accelerate the flux through glutaminase (B10826351) and glutamate dehydrogenase. nih.gov This demonstrates that the transport of related amino acids can be a key regulatory point for pathways involving 3-hydroxyaspartate and its metabolic products. nih.gov Furthermore, the biosynthesis of β-hydroxyaspartate-containing siderophores in bacteria is a highly regulated process involving large nonribosomal peptide synthetase (NRPS) enzymes, which themselves are subject to complex regulatory networks controlling secondary metabolism. escholarship.org

Methodological Approaches and Research Tools for 3r 3 Hydroxy L Aspartate Studies

Analytical Techniques for Stereoisomer Identification and Purity Assessment

The presence of four potential stereoisomers of 3-hydroxyaspartic acid—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—underscores the need for precise analytical methods to identify and separate the specific (3R)-3-hydroxy-L-aspartate ((2S,3R)) isomer and assess its purity. wikipedia.orgkek.jp

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of this compound stereoisomers. vulcanchem.com This method can effectively resolve enantiomers and diastereomers, which is often challenging with conventional HPLC. chromforum.org

Detailed Research Findings: Researchers have successfully employed chiral HPLC to separate the four stereoisomers of 3-hydroxyaspartate. dntb.gov.ua The direct method, which utilizes a chiral stationary phase (CSP), is often preferred as it avoids the need for derivatization. humanjournals.com For instance, a CHIROBIOTIC® T column has been used to analyze aspartic acid enantiomers with a mobile phase consisting of methanol, water, and formic acid. sigmaaldrich.com In some cases, derivatization of the amino acid with reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can enhance separation on a reversed-phase column. acs.org The choice between direct and indirect methods depends on the specific requirements of the analysis, with direct methods offering advantages in simplicity and the avoidance of potentially altering the analyte. humanjournals.com The purity of synthesized or isolated this compound is routinely validated using this technique. vulcanchem.com

| Technique | Stationary Phase Example | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| Direct Chiral HPLC | CHIROBIOTIC® T | Methanol/Water/Formic Acid sigmaaldrich.com | UV sigmaaldrich.com | Separation of aspartic acid enantiomers. sigmaaldrich.com |

| Indirect Chiral HPLC (with derivatization) | Reversed-Phase C18 | Methanol/Phosphate Buffer researchgate.net | Chemiluminescence or UV researchgate.net | Separation of derivatized amino acid diastereomers. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative configuration of stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Detailed Research Findings: For this compound, NMR is used to verify the chemical purity and confirm the relative stereochemistry of the hydroxyl and amino groups. rcsb.org By analyzing coupling constants and chemical shifts in the NMR spectrum, researchers can distinguish between the erythro and threo diastereomers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further insights into the spatial proximity of protons, helping to solidify the assignment of the stereochemical configuration. The combination of ¹H and ¹³C NMR data provides a comprehensive structural fingerprint of the molecule. biorxiv.org

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. vulcanchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed.

Detailed Research Findings: The crystal structures of enzymes complexed with various stereoisomers of 3-hydroxyaspartate have been determined, providing definitive confirmation of their absolute configurations. kek.jprcsb.orgrcsb.org For example, the crystal structure of D-threo-3-hydroxyaspartate dehydratase in complex with D-erythro-3-hydroxyaspartate revealed the precise interactions at the active site. rcsb.org These studies are crucial for understanding the stereospecificity of enzymes that metabolize or synthesize this compound. The process involves obtaining high-quality single crystals, which can be challenging, and then collecting and analyzing X-ray diffraction data. kek.jp

| Parameter | Value | Reference |

|---|---|---|

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.70 Å | rcsb.org |

| Space Group | I4122 | kek.jp |

| Organism | Paracoccus denitrificans | rcsb.org |

In Vitro Enzyme Assay Methodologies

To investigate the biochemical role of this compound, various in vitro enzyme assays are employed. These assays allow for the characterization of enzymes that either produce or utilize this compound.

Spectrophotometric assays are widely used due to their convenience and the ability to monitor enzyme reactions in real-time. Coupled enzyme assays are particularly useful when the primary enzymatic reaction does not produce a change in absorbance.

Detailed Research Findings: A common approach involves coupling the reaction of interest to an NADH-dependent dehydrogenase, such as malate (B86768) dehydrogenase. sci-hub.seassaygenie.com For instance, the activity of an enzyme that converts this compound to oxaloacetate can be measured by adding malate dehydrogenase and NADH to the reaction mixture. The malate dehydrogenase will then reduce the newly formed oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process. sci-hub.sepnas.org The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the activity of the primary enzyme. frontiersin.organtibodies.com This method has been adapted for various enzymes involved in amino acid metabolism and can be performed in a high-throughput format using 96-well plates. assaygenie.comnih.gov

| Component | Function | Example Concentration |

|---|---|---|

| Buffer | Maintain optimal pH | 0.1 M Phosphate buffer, pH 7.4 sci-hub.se |

| Substrate (this compound) | Starting material for the primary enzyme | Variable |

| Primary Enzyme | Enzyme of interest | Variable |

| Coupling Enzyme (e.g., Malate Dehydrogenase) | Converts the product of the primary reaction, linking it to NADH oxidation sci-hub.se | ~7.5 U/mL sci-hub.se |

| NADH | Co-substrate for the coupling enzyme, its oxidation is monitored sci-hub.se | ~0.18 mM sci-hub.se |

Radiolabeled substrate incorporation assays are highly sensitive methods used to trace the metabolic fate of a compound within a biological system. These studies often utilize isotopes such as ¹⁴C or ³H.

Detailed Research Findings: In the context of this compound, radiolabeled precursors like [¹⁴C]aspartate can be used to study its biosynthesis. iupac.org By incubating cells or cell extracts with the radiolabeled substrate and then separating and analyzing the products (often by HPLC or paper chromatography), researchers can quantify the amount of radioactivity incorporated into 3-hydroxyaspartate. iupac.orgnih.gov This approach has been instrumental in elucidating metabolic pathways, such as the β-hydroxyaspartate pathway in microorganisms. nih.gov Similarly, radiolabeled this compound can be used to study its incorporation into larger molecules like nonribosomal peptides or to identify its downstream metabolites. vulcanchem.com These assays provide a direct measure of metabolic flux and are invaluable for confirming proposed biochemical pathways. nih.gov

Structural Biology Approaches for Enzyme-Ligand Interactions

Structural biology provides powerful tools to visualize and understand the intricate interactions between enzymes and their ligands at an atomic level. For enzymes that metabolize this compound, such as certain hydratases and dehydratases, these approaches are crucial for deciphering their catalytic mechanisms and the basis of their substrate specificity.

Co-crystallization is a technique where an enzyme is crystallized in the presence of its substrate, a substrate analog, or an inhibitor. bruker.commdpi.com This method allows for the capture of a snapshot of the enzyme-ligand complex. The resulting crystals are then subjected to X-ray diffraction, a technique that uses the diffraction pattern of X-rays passing through the crystal to determine the three-dimensional structure of the molecules within it. wikipedia.org

In the context of this compound, structural studies have been particularly informative for understanding enzymes like aspartate ammonia-lyase (aspartase) and D-threo-3-hydroxyaspartate dehydratase (D-THA DH).

Aspartate Ammonia-Lyase (Aspartase): While aspartase primarily catalyzes the reversible deamination of L-aspartate to fumarate (B1241708) and ammonia, its structural analysis provides insights relevant to the binding of similar molecules like this compound. nih.govwikipedia.org Crystal structures of aspartase from Bacillus sp. YM55-1 (AspB) have been solved in both the unliganded state and in complex with L-aspartate. nih.govrcsb.org These studies revealed that substrate binding induces a significant conformational change, particularly in a segment called the SS loop, which closes over the active site. nih.govresearchgate.net This induced-fit mechanism ensures a precise arrangement of catalytic residues around the substrate. The structure of the Escherichia coli aspartase has also been determined, showing a tetrameric arrangement where the active site is formed by residues from three different subunits. acs.orgnih.gov

D-threo-3-hydroxyaspartate Dehydratase (D-THA DH): This enzyme, isolated from Delftia sp. HT23, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the dehydration of D-threo-3-hydroxyaspartate and L-erythro-3-hydroxyaspartate (B10850223) (which is (2S,3R)-3-hydroxyaspartate). nih.govresearchgate.net To understand its stereospecificity, crystal structures of D-THA DH have been determined in complex with various ligands, including the substrate L-erythro-3-hydroxyaspartate and the inhibitor D-erythro-3-hydroxyaspartate. nih.govrcsb.org These co-crystallization studies were essential in visualizing how the enzyme distinguishes between different stereoisomers of 3-hydroxyaspartate.

Below is a table summarizing key X-ray diffraction studies on these related enzymes:

| Enzyme | Organism | Ligand | PDB Code | Resolution (Å) | Key Finding |

|---|---|---|---|---|---|

| Aspartate Ammonia-Lyase (AspB) | Bacillus sp. YM55-1 | L-aspartate | 3R6V | 2.60 | Substrate binding induces a closed conformation of the SS loop. nih.govrcsb.org |

| Aspartate Ammonia-Lyase | Escherichia coli | Apo (unliganded) | 1J3U | 2.80 | Active site is composed of residues from three different subunits. acs.orgnih.gov |

| D-threo-3-hydroxyaspartate Dehydratase (D-THA DH) | Delftia sp. HT23 | D-erythro-3-hydroxyaspartate (inhibitor) | 3WQD | 1.50 | Revealed the structural basis for substrate stereospecificity. nih.govrcsb.org |

| D-threo-3-hydroxyaspartate Dehydratase (D-THA DH) | Delftia sp. HT23 | Apo (unliganded) | 3WQC | 2.00 | Provided the overall fold and active site structure of the enzyme. nih.gov |

The high-resolution data from X-ray crystallography allows for a detailed examination of the enzyme's active site—the specific region where the substrate binds and the chemical reaction occurs. libretexts.orgkhanacademy.org The architecture of the active site, defined by the spatial arrangement of amino acid residues, determines the enzyme's substrate specificity and catalytic mechanism.

Aspartate Ammonia-Lyase (Aspartase): In AspB, the active site forces the bound L-aspartate into a high-energy, enediolate-like conformation. nih.govresearchgate.net This strained conformation is stabilized by a network of hydrogen bonds from residues Thr101, Ser140, Thr141, and Ser319 to the substrate's β-carboxylate group. nih.govresearchgate.net The SS loop, upon closing, positions Ser318 to act as the catalytic base, abstracting a proton from the substrate to initiate the reaction. nih.gov The specificity for L-aspartate is thus a result of this precise network of interactions that can only form with the correct substrate.

D-threo-3-hydroxyaspartate Dehydratase (D-THA DH): The active site of D-THA DH contains a pyridoxal 5'-phosphate (PLP) cofactor and a magnesium ion (Mg²⁺). nih.gov Structural analysis of the enzyme in complex with the substrate L-erythro-3-hydroxyaspartate showed that the substrate's Cβ-hydroxyl group is positioned close to the active-site Mg²⁺ ion. nih.gov This proximity strongly suggests a metal-assisted elimination of the hydroxyl group. nih.gov In contrast, when the inhibitor D-erythro-3-hydroxyaspartate is bound, its Cβ-hydroxyl group is oriented far from the Mg²⁺ ion. nih.govresearchgate.net This differential binding explains the enzyme's specificity: it preferentially catalyzes the dehydration of substrates with the 3R configuration, like D-threo- and L-erythro-3-hydroxyaspartate, because only this configuration allows for the proper orientation of the hydroxyl group for catalysis. nih.govresearchgate.net The specificity is therefore determined by the spatial arrangement of the active site, which is compatible only with the 3R configuration of the Cβ-hydroxyl group. nih.gov

The key determinants of substrate specificity in these enzymes are summarized in the table below.

| Enzyme | Key Active Site Features | Substrate Specificity Determinants |

|---|---|---|

| Aspartate Ammonia-Lyase (AspB) | SS loop (residues 317-326), Ser318 (catalytic base), Thr101, Ser140, Thr141, Ser319 | Binding induces a closed conformation, creating a precise hydrogen-bonding network that stabilizes the transition state for L-aspartate. nih.govresearchgate.net |

| D-threo-3-hydroxyaspartate Dehydratase (D-THA DH) | Pyridoxal 5'-phosphate (PLP) cofactor, Mg²⁺ ion | The spatial orientation of the Cβ-hydroxyl group relative to the catalytic Mg²⁺ ion. Only the 3R configuration allows for proximity and subsequent metal-assisted elimination. nih.govresearchgate.net |

Advanced Research Applications and Future Perspectives on 3r 3 Hydroxy L Aspartate

Enzyme Engineering and Directed Evolution for Enhanced Biocatalysis

Enzyme engineering and directed evolution are powerful techniques used to create tailor-made biocatalysts with improved or novel activities. nih.govcore.ac.uk These strategies involve modifying the natural sequence of an enzyme to enhance its performance for specific industrial or research applications. nih.govnih.gov Directed evolution, in particular, mimics natural selection by introducing random mutations into an enzyme's gene and then screening for mutants with desired traits. nih.govethz.ch This approach is especially valuable when the relationship between an enzyme's structure and its function is not fully understood. nih.gov

In the context of (3R)-3-hydroxy-L-aspartate, these techniques hold promise for developing enzymes with enhanced stereoselectivity and efficiency. For instance, engineering enzymes could lead to biocatalysts that specifically produce the (3R) stereoisomer of 3-hydroxy-L-aspartate, which is crucial for certain applications.

A notable example of enzyme engineering in a related context is the development of a process for producing L-threo-3-hydroxyaspartic acid (L-THA). Researchers utilized asparagine hydroxylase from Streptomyces coelicolor A3(2) expressed in an asparaginase-deficient Escherichia coli strain. nih.gov By optimizing the expression system, they achieved a high yield of L-THA from L-asparagine, demonstrating the potential of microbial biocatalysis for producing hydroxylated amino acids. nih.govmdpi.com

| Engineered Enzyme System | Application | Key Findings |

| Asparagine hydroxylase in E. coli | Production of L-threo-3-hydroxyaspartic acid | Achieved a 96% molar yield from L-asparagine in a whole-cell reaction system. nih.gov |

Metabolic Pathway Engineering for Industrial Production and Biofuel Applications

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to overproduce a desired compound. mdpi.com This field is critical for the industrial-scale production of various chemicals, including amino acids and their derivatives, from renewable feedstocks. mdpi.comnih.gov

Microbial cell factories, such as Escherichia coli and Corynebacterium glutamicum, are often engineered for the production of L-aspartate family amino acids. nih.govau.dk Strategies for optimizing production include overexpressing key enzymes, eliminating feedback inhibition, and blocking competing metabolic pathways. acs.org For instance, the production of L-homoserine, a derivative of L-aspartate, has been significantly improved in E. coli through these systematic metabolic engineering approaches. acs.org

While specific research on the high-level production of this compound in microbial cell factories is still emerging, the principles established for other L-aspartate derivatives are directly applicable. mdpi.comresearchgate.net The goal is to create a "green" synthesis route for this valuable chemical. mdpi.com

A significant advancement in metabolic engineering is the implementation of the β-hydroxyaspartate cycle (BHAC). nih.govresearchgate.netresearchgate.net This recently characterized pathway provides a more efficient route for assimilating C2 compounds like ethylene (B1197577) glycol, a major component of PET plastic. nih.govresearchgate.netresearchgate.net The BHAC is more carbon-conserving compared to the native glycerate pathway found in many bacteria. nih.govresearchgate.net

Researchers have successfully engineered the BHAC into industrially relevant bacteria like Pseudomonas putida. nih.govresearchgate.netresearchgate.net By replacing the native glycerate pathway with the four-enzyme BHAC, they achieved a 35% faster growth rate and a 20% increased biomass yield when the bacteria were grown on ethylene glycol. nih.govresearchgate.netresearchgate.net This demonstrates the potential of the BHAC as a "plug-and-play" module for improving carbon assimilation in various biotechnological applications. nih.govresearchgate.netresearchgate.net

Furthermore, the BHAC has been engineered into plants to create a synthetic photorespiratory bypass. pnas.org Photorespiration is a process that limits the photosynthetic efficiency of many plants. pnas.orgoup.com By introducing the BHAC, scientists aim to convert a wasteful photorespiratory metabolite, glyoxylate (B1226380), into a useful C4 compound, oxaloacetate, thereby improving plant growth and yield. pnas.org

| Organism | Engineered Pathway | Application | Outcome |

| Pseudomonas putida | β-hydroxyaspartate cycle (BHAC) | Improved ethylene glycol metabolism | 35% faster growth, 20% increased biomass yield. nih.govresearchgate.netresearchgate.net |

| Arabidopsis thaliana | β-hydroxyaspartate cycle (BHAC) | Synthetic photorespiratory bypass | Demonstrated formation of β-hydroxyaspartate under photorespiratory conditions. pnas.org |

Design and Synthesis of Novel Chemical Probes and Enzyme Inhibitors

This compound and its derivatives are valuable scaffolds for designing novel chemical probes and enzyme inhibitors. ebi.ac.uk Chemical probes are small molecules used to study the function of proteins and biological pathways. chemicalprobes.org

One area of focus has been the development of inhibitors for serine racemase, an enzyme involved in neurotransmission. ebi.ac.uk A series of aliphatic hydroxamic acids, related in structure to 3-hydroxyaspartate, were identified as potent inhibitors of this enzyme. ebi.ac.uk However, further studies revealed that some of these compounds could interact irreversibly with the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), leading to non-specific inhibition. ebi.ac.uk This highlights the importance of detailed mechanistic studies in the design of selective enzyme inhibitors. ebi.ac.uk

Systems Biology and Computational Modeling of this compound Metabolism

Systems biology and computational modeling are essential tools for understanding the complex networks of metabolic pathways within a cell. nih.gov These approaches allow researchers to predict the effects of genetic modifications and to design more effective metabolic engineering strategies. nih.govuni-tuebingen.de

While specific computational models for this compound metabolism are still in development, the framework for such models exists within the broader context of L-aspartate family amino acid biosynthesis. nih.gov These models would integrate data from genomics, proteomics, and metabolomics to create a comprehensive picture of how this compound is produced and utilized within a cell. This understanding is crucial for optimizing its production in microbial systems and for elucidating its role in natural biological processes. nih.gov

Q & A

Basic Research Questions

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of (3R)-3-hydroxy-L-aspartate?

- Methodological Answer : Tritium-labeled derivatives, such as L-[2,3-3H]-aspartate, are critical for tracing metabolic flux. Researchers can design uptake assays by incubating radiolabeled this compound with cell cultures or tissue samples. Subsequent liquid scintillation counting quantifies incorporation rates into downstream metabolites. For example, in neuroscience, this approach helps map central transport dynamics and epileptogenic pathways .

Q. What analytical methods are suitable for detecting this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or radiometric detection is preferred. Pre-column derivatization with agents like 6-mercapto-1-hexanol (MCH) enhances sensitivity. Validation should include spike-and-recovery experiments to account for matrix effects, as demonstrated in studies using tritiated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.